myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]
Brand Name: Vulcanchem
CAS No.: 1287268-40-9
VCID: VC0132731
InChI: InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2
SMILES: C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1
Molecular Formula: C90H90O24P6
Molecular Weight: 1741.529

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]

CAS No.: 1287268-40-9

Reference Standards

VCID: VC0132731

Molecular Formula: C90H90O24P6

Molecular Weight: 1741.529

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] - 1287268-40-9

CAS No. 1287268-40-9
Product Name myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]
Molecular Formula C90H90O24P6
Molecular Weight 1741.529
IUPAC Name dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate
Standard InChI InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2
Standard InChIKey GWJDWRQSNJIBAE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1
PubChem Compound 59780370
Last Modified Nov 11 2021
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